Fluorine Substitution: 10-Fluoro vs. Non-Fluorinated Analog (CAS 1573547-48-4) — Physicochemical and Predicted ADME Differentiation
The 10-fluoro substituent on the indazole phenyl ring differentiates CAS 1955558-11-8 from its direct non-fluorinated analog, 3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid (CAS 1573547-48-4, MW 271.27). The fluorine atom increases molecular weight by 17.99 Da (+6.6%) and is predicted to enhance metabolic stability at the 10-position by blocking CYP450-mediated oxidative metabolism—an effect quantitatively precedented across numerous aryl-fluorinated vs. non-fluorinated matched molecular pairs in medicinal chemistry literature, where aryl C–H → C–F replacement typically reduces intrinsic clearance (Cl_int) in human liver microsomes by 2- to 10-fold depending on the specific CYP isoform and substitution pattern [1]. The fluorine substituent also modulates the electron density of the indazole ring system, potentially altering π–π stacking interactions with aromatic protein residues. No direct head-to-head metabolic stability or target binding data for this specific matched pair have been published as of the search date.
| Evidence Dimension | Molecular weight and predicted metabolic soft-spot protection at the 10-position |
|---|---|
| Target Compound Data | MW 289.26 g/mol; 10-fluoro substituent present (C₁₄H₁₂FN₃O₃) |
| Comparator Or Baseline | CAS 1573547-48-4: MW 271.27 g/mol; no fluorine (C₁₄H₁₃N₃O₃); 10-position is C–H |
| Quantified Difference | ΔMW = +17.99 Da (+6.6%); predicted reduction in CYP-mediated C10-hydroxylation liability (class-level inference; no direct matched-pair data available) |
| Conditions | Physicochemical comparison based on molecular formula; metabolic stability prediction based on aryl C–H vs. C–F class-level literature precedent |
Why This Matters
For medicinal chemistry SAR campaigns, the 10-fluoro substituent provides a structurally defined variable for probing electronic and metabolic effects at the indazole ring periphery—a feature absent in the non-fluorinated analog, which is critical when correlating biological activity with specific substructural features.
- [1] Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317, 1881–1886. (Class-level evidence.) View Source
